Gefapixant - 1015787-98-0

Gefapixant

Catalog Number: EVT-269021
CAS Number: 1015787-98-0
Molecular Formula: C14H19N5O4S
Molecular Weight: 353.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefapixant is a first-in-class, selective antagonist of the P2X3 purinergic receptor [, , , , , , ]. It is classified as a diaminopyrimidine derivative [, , ] and has been investigated as a potential therapeutic agent for the treatment of refractory or unexplained chronic cough [, , , , , , , , , , ]. Gefapixant's role in scientific research centers around its ability to selectively block P2X3 receptors, offering insights into the role of these receptors in physiological processes, particularly in the context of cough reflex.

Synthesis Analysis
  • Initial Four-Step Supply Route: The initial manufacturing process involved a four-step synthesis []. This route was later deemed less efficient and sustainable compared to subsequently developed methods.
  • Improved Synthesis of Phenol Core: More efficient and sustainable routes were developed for the synthesis of 2-isopropyl-4-methoxyphenol, a key component of Gefapixant []. These alternative methods aimed to improve the overall efficiency and environmental impact of the synthesis.
  • One-Pot Formylation-Cyclization Sequence: A one-pot formylation–cyclization sequence was developed for the synthesis of a diaminopyrimidine intermediate, crucial in the production of Gefapixant []. This approach significantly enhanced the process mass intensity (PMI) and reduced CO2 generation compared to the initial batch process.
  • Flow-Batch Process for Improved Sustainability: Further optimization involved implementing a flow-batch process for the formylation–cyclization reaction []. This change aimed to make the manufacturing process more environmentally friendly and sustainable.
  • Direct Chlorosulfonylation for API Free Base: A scalable two-pot sulfonamidation process, utilizing a direct chlorosulfonylation step, was developed for the synthesis of the Gefapixant free base []. This method aimed to improve the efficiency and scalability of the API synthesis.
  • Improved Commercial Salt Formation: A sustainable commercial salt formation process was developed for Gefapixant citrate []. This optimization focused on the final stage of the synthesis, enhancing its efficiency and sustainability.
Molecular Structure Analysis

The chemical reactions involved in the synthesis of Gefapixant are complex and involve multiple steps with various reagents and conditions [, , , , ]. Optimizing these reactions for efficiency, safety, and sustainability is a key area of research. A thorough understanding of the reaction mechanisms, kinetics, and thermodynamics is essential for developing environmentally friendly and cost-effective manufacturing processes for Gefapixant.

Mechanism of Action

Gefapixant acts as a selective antagonist of the P2X3 receptor, primarily located on sensory nerves [, , , , , , , ]. This receptor, when activated by adenosine triphosphate (ATP), plays a key role in transmitting cough signals to the brain []. By blocking the P2X3 receptor, Gefapixant effectively reduces the activation of these sensory nerves, thereby decreasing cough frequency and severity in individuals with chronic cough [, , , , , , , , ].

Physical and Chemical Properties Analysis

Detailed analysis of the physical and chemical properties of Gefapixant is essential for understanding its behavior in various formulations and delivery systems [, , ]. These properties influence its absorption, distribution, metabolism, and excretion within the body.

Applications
  • Chronic Cough Research: Gefapixant has been instrumental in investigating the role of P2X3 receptors in the pathophysiology of chronic cough [, , , , , , , , , ].
  • Drug Development: The success of Gefapixant has paved the way for the development of other P2X3 receptor antagonists for chronic cough and other conditions [, , ].
  • Understanding Sensory Nerve Function: Gefapixant serves as a valuable tool for researchers to study the function of P2X3 receptors in sensory nerve signaling, beyond its role in cough [, ].
Future Directions
  • Optimizing Treatment Regimens: Further research is needed to determine the optimal Gefapixant dosage and treatment duration for different chronic cough patient populations [, , ].
  • Exploring Other Indications: Given the involvement of P2X3 receptors in other physiological processes, future research could explore the potential of Gefapixant in conditions like pain, bladder dysfunction, and inflammatory diseases [, ].
  • Developing Novel P2X3 Antagonists: The identification and development of novel P2X3 antagonists with improved selectivity profiles and pharmacokinetic properties is an ongoing area of research [, , ].
  • Personalized Medicine: Investigating biomarkers that can predict individual responses to Gefapixant will enable a more personalized approach to treatment [].

Pyrimethamine

  • Compound Description: Pyrimethamine is a medication used to treat parasitic infections. It acts as a competitive inhibitor of multidrug and toxin extrusion protein 1 (MATE1) and MATE2K transporters. []
  • Relevance: Pyrimethamine was used in a drug-drug interaction study with gefapixant to assess the role of MATE1 and MATE2K in gefapixant elimination. Co-administration of pyrimethamine with gefapixant led to a clinically insignificant increase in gefapixant exposure, indicating that while these transporters contribute to gefapixant renal clearance, their inhibition does not meaningfully impact gefapixant pharmacokinetics. []

Pitavastatin

  • Compound Description: Pitavastatin is a medication used to treat high cholesterol. It is a substrate of the hepatic uptake transporter organic anion transporting polypeptide 1B1 (OATP1B1). []
  • Relevance: Pitavastatin was used as a probe substrate in a drug-drug interaction study with gefapixant to investigate the potential for gefapixant to inhibit OATP1B1. The study found that gefapixant co-administration did not affect pitavastatin exposure, indicating a low potential for gefapixant to inhibit OATP1B1. []

Sivopixant (S-600918)

  • Compound Description: Sivopixant is a P2X3 receptor antagonist under development for the treatment of refractory chronic cough. It exhibits high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. []

Eliapixant (BAY 1817080)

  • Compound Description: Eliapixant is another selective P2X3 receptor antagonist being investigated for its potential in treating refractory chronic cough. []
  • Relevance: Like gefapixant, eliapixant targets the P2X3 receptor to reduce cough frequency and severity. Clinical trials suggest that eliapixant might offer a more favorable side effect profile with a lower incidence of taste-related adverse events compared to gefapixant. []

(3-(4-((3-chloro-4-isopropoxyphenyl)amino)-3-(4-methylbenzyl)-2,6-dioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl)propanoic acid (DDTPA)

  • Compound Description: DDTPA is an analogue of sivopixant that exhibits high affinity and selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. []
  • Relevance: DDTPA shares structural similarities with both sivopixant and gefapixant and demonstrates similar binding characteristics to sivopixant, suggesting a shared mechanism for their high affinity and selectivity towards the P2X3 homotrimer. This highlights the importance of specific structural features in achieving selectivity for P2X3 over P2X2/3 and potentially reducing taste-related side effects. []

Properties

CAS Number

1015787-98-0

Product Name

Gefapixant

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide

Molecular Formula

C14H19N5O4S

Molecular Weight

353.40 g/mol

InChI

InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)

InChI Key

HLWURFKMDLAKOD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC

Solubility

Soluble in DMSO

Synonyms

5-((2,4-Diamino-5-pyrimidinyl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
AF-219
Benzenesulfonamide, 5-((2,4-diamino-5-pyrimidinyl)oxy)-2-methoxy-4-(1-methylethyl)-
Gefapixant
MK-7264

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.